

A Comprehensive Technical Guide to the Synthesis and Preparation of Sodium n-Butoxide

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Compound of Interest

Compound Name: Sodium butoxide

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This technical guide provides an in-depth overview of the synthesis, preparation, and chemical properties of sodium n-butoxide (NaOBu). As a potent, non-nucleophilic base, sodium n-butoxide is a critical reagent in organic synthesis, widely utilized in condensation, rearrangement, and ring-opening reactions within the chemical, pharmaceutical, and pesticide industries. This document details the primary synthetic methodologies, experimental protocols, and safety considerations for its handling and use.

Physicochemical Properties

Sodium n-butoxide is the sodium salt of n-butanol and is commercially available as a white to yellowish solid powder or as a solution, typically 20% in n-butanol.[1][2][3][4] It is highly reactive and sensitive to moisture and air.[2][5]

Table 1: Physicochemical Data for Sodium n-Butoxide

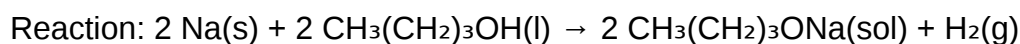
Property	Value	Reference(s)
Chemical Name	Sodium butan-1-olate	[3]
Synonyms	Sodium n-butyrate, Sodium butoxide	[1][2]
CAS Number	2372-45-4	[6]
Molecular Formula	C ₄ H ₉ NaO	[2]
Molecular Weight	96.10 g/mol	[6]
Appearance	White to off-white solid/powder	[1][3]
Density	~0.874 g/cm ³ (for 20% solution)	[6]
Boiling Point	117.7°C (for 20% solution in n-butanol)	[6]
Solubility	Soluble in ethers and n-butanol. Reacts vigorously with water.	[3]
Stability	Decomposes in the presence of moist air and reacts rapidly with water.	[2]

Core Synthesis Methodologies

The preparation of sodium n-butoxide is primarily achieved through two established chemical routes. The choice of method often depends on the desired scale, safety requirements, and available starting materials.

Method 1: Direct Reaction of Sodium Metal with n-Butanol

The traditional and most direct route involves the reaction of metallic sodium with anhydrous n-butanol.[6] This is a highly exothermic redox reaction that produces sodium n-butoxide and hydrogen gas.[6]



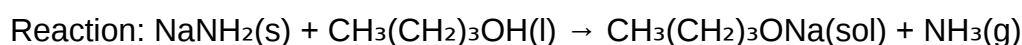
The efficiency of this synthesis is highly dependent on controlling the reaction temperature and ensuring an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.

[6][7]

Method 2: Reaction of Sodium Amide with n-Butanol

An alternative and often safer method utilizes sodium amide (NaNH_2) as the sodium source.[6]

This acid-base reaction involves the deprotonation of n-butanol by the strongly basic amide anion, yielding sodium n-butoxide and ammonia gas.



This method avoids the use of highly reactive sodium metal and the production of flammable hydrogen gas. A patent describing a similar process for sodium tert-butoxide reports a yield of 76.3%. [8][9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of sodium n-butoxide. All operations should be conducted by trained personnel in a chemical fume hood with appropriate personal protective equipment.

Protocol for Method 1: Synthesis from Sodium Metal and n-Butanol

This protocol is based on general procedures for preparing sodium alkoxides.[7][10]

Materials and Equipment:

- Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
- Magnetic stirrer and heating mantle.
- Sodium metal (handled under mineral oil).

- Anhydrous n-butanol (purity >99.5%).
- Anhydrous solvent (e.g., heptane or toluene, optional).
- Cannula for solvent transfer.

Procedure:

- **Preparation:** Assemble and flame-dry the glassware. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen or argon.
- **Reagent Charging:** Add anhydrous n-butanol to the reaction flask via cannula. If a co-solvent is used, add it at this stage. Begin vigorous stirring.
- **Sodium Addition:** Carefully cut small pieces of sodium metal, wash them with anhydrous heptane to remove the protective mineral oil, and weigh them under an inert atmosphere. Add the sodium pieces to the stirred n-butanol at a controlled rate.
- **Reaction Control:** The reaction is exothermic. Maintain the temperature using a cooling bath (chilled water or ice bath) to prevent the reaction from becoming too vigorous.^[10] The rate of hydrogen gas evolution should be kept under control.
- **Reaction Completion:** Continue stirring until all the sodium metal has completely dissolved, which may take several hours.^[10] The cessation of hydrogen evolution indicates the reaction is complete.
- **Product Isolation (Optional):** If a solid product is desired, the excess n-butanol and any co-solvent can be removed under reduced pressure. The resulting white solid should be handled and stored under an inert atmosphere. Otherwise, the resulting solution can be used directly.

Protocol for Method 2: Synthesis from Sodium Amide and n-Butanol

This protocol is adapted from an industrial process described for the synthesis of sodium tert-butoxide.^{[8][9]}

Materials and Equipment:

- Jacketed glass reactor with overhead stirring, reflux condenser, thermometer, and nitrogen/argon inlet.
- Heating/cooling circulator.
- Sodium amide (NaNH_2), 99%.
- Anhydrous n-butanol, 99%.
- Scrubber system to neutralize ammonia gas.

Procedure:

- **Reactor Setup:** Ensure the reactor is clean, dry, and purged with dry nitrogen.
- **Reagent Charging:** Charge the reactor with the measured quantity of sodium amide.
- **Alcohol Addition:** Begin stirring and slowly add anhydrous n-butanol to the reactor via a dropping funnel or pump.
- **Reaction Conditions:** After the addition is complete, heat the reaction mixture to approximately 85°C and maintain it at reflux for several hours (e.g., 10 hours) to drive the reaction to completion.^{[8][9]} The evolved ammonia gas must be directed to a suitable acid scrubber.
- **Product Isolation:** Once the reaction is complete, cool the mixture to room temperature. If a solid product is required, distill off the excess n-butanol under reduced pressure.
- **Packaging:** The final product, whether a solution or a solid, must be packaged under a nitrogen or argon atmosphere to prevent degradation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of sodium alkoxides. Data for the analogous sodium tert-butoxide is included for comparison where specific data for n-butoxide is not available.

Table 2: Comparison of Synthesis Parameters for Sodium Alkoxides

Parameter	Method 1: Sodium Metal	Method 2: Sodium Amide (tert-Butoxide Analogue)
Primary Reactants	Sodium Metal, n-Butanol	Sodium Amide, tert-Butanol
Solvent	n-Butanol (reactant & solvent), optional inert hydrocarbon (e.g., xylene)	tert-Butanol (reactant & solvent)
Reaction Temperature	Chilled / Controlled Exotherm (lab scale)[10]; >98°C (industrial tert-butoxide)[11]	85°C
Reaction Time	1-2 hours (until Na dissolves) [10]	10 hours (reflux)
Reported Yield	Not specified, but described as efficient	76.3%
Byproducts	H ₂ (Flammable Gas)	NH ₃ (Corrosive Gas)
Reference(s)	[10]	[8][9]

Mandatory Visualizations

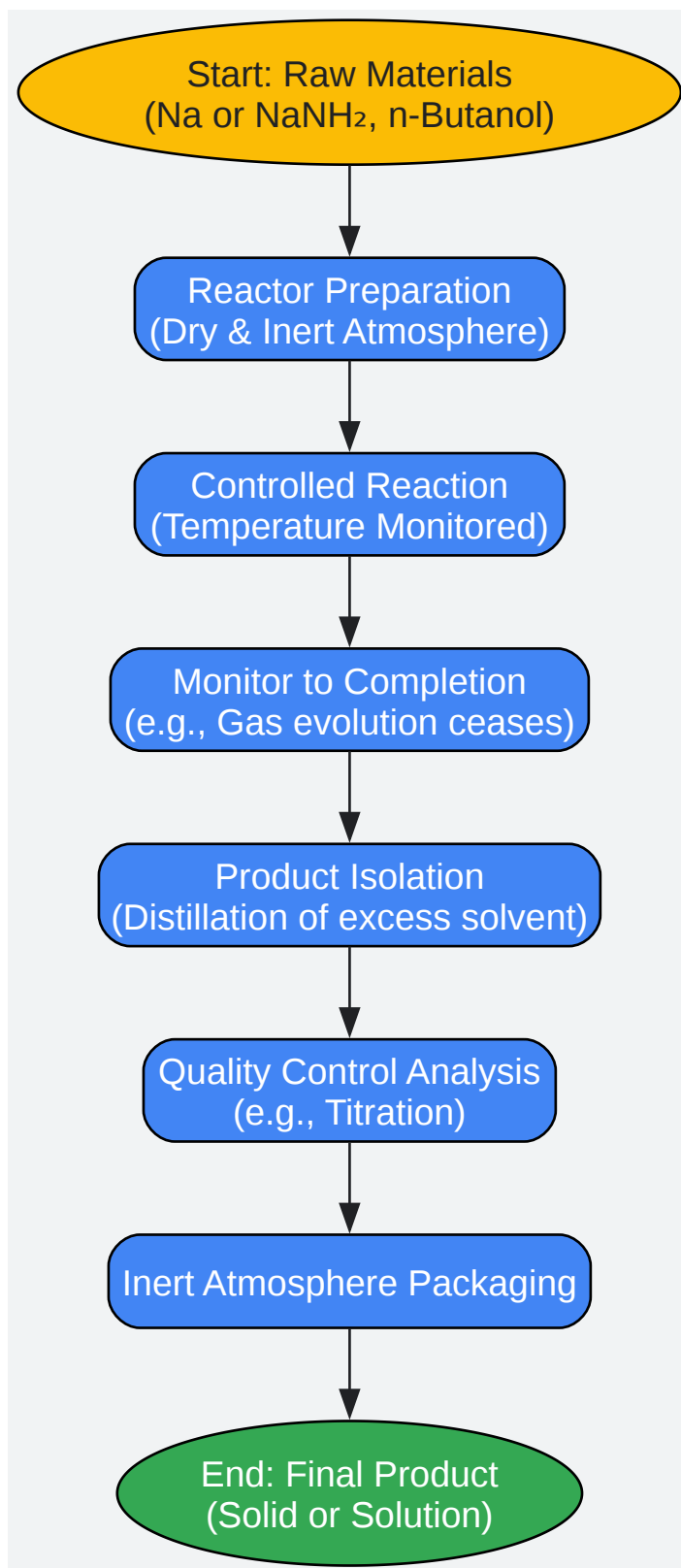
Synthesis Reaction Pathways

The following diagram illustrates the two primary chemical pathways for producing sodium n-butoxide.

Caption: Logical diagram of the two main synthesis routes for sodium n-butoxide.

General Experimental Workflow

This workflow outlines the key operational stages from raw materials to the final packaged product.



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Caption: A generalized experimental workflow for the synthesis of sodium n-butoxide.

Safety and Handling

Sodium n-butoxide is a hazardous chemical that requires stringent safety protocols.

- **Flammability:** The solid is pyrophoric and solutions are flammable.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2]
- **Reactivity:** It reacts violently with water, releasing flammable n-butanol vapors and forming corrosive sodium hydroxide.[2][3] It is also incompatible with acids, alcohols, halogens, and carbon dioxide.[2]
- **Corrosivity:** Causes severe skin burns and serious eye damage.[2]
- **Handling:** All handling and transfers should be conducted under an inert, dry atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[2] Use non-sparking tools.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a flame-retardant lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[1][2] Containers should be kept under a positive pressure of dry nitrogen.

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